

# Illuminating Cellular Landscapes: New Red Application in Fixed Tissue Samples

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## Compound of Interest

Compound Name: *New Red*

Cat. No.: *B1436909*

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## Application Notes

### Introduction

Researchers, scientists, and drug development professionals constantly seek more sensitive and robust tools to visualize cellular processes within the complex environment of fixed tissues. A significant challenge in fluorescence microscopy of formalin-fixed paraffin-embedded (FFPE) tissues is the inherent autofluorescence, which is often most pronounced in the red spectrum, obscuring signals from traditional red fluorophores.<sup>[1][2]</sup> To address this, we introduce "**New Red**," a next-generation fluorescent probe designed for superior performance in fixed tissue applications.

"**New Red**" represents a breakthrough in fluorescent dye technology, offering a combination of high quantum yield, exceptional photostability, and red-shifted emission, making it an ideal choice for immunofluorescence (IF), immunohistochemistry (IHC), and fluorescence in situ hybridization (FISH).<sup>[3][4]</sup> Its unique properties provide a significantly improved signal-to-noise ratio, enabling clearer and more precise localization of biological targets. This allows for more reliable and reproducible results in both basic research and clinical diagnostics.

### Key Advantages of New Red

- **Exceptional Brightness:** "**New Red**" exhibits a quantum yield approaching 30% in the red emission region, a significant improvement over traditional red dyes that often have quantum

yields of only 1%.[3] This leads to a brighter signal and the ability to detect low-abundance targets.

- **Superior Photostability:** Engineered for high photostability, "**New Red**" resists photobleaching during prolonged imaging sessions and repeated exposures, which is crucial for 3D imaging and time-lapse studies.
- **Reduced Autofluorescence Interference:** With its far-red emission, "**New Red**" helps to circumvent the endogenous autofluorescence commonly found in FFPE tissues, which is more prominent in the green and yellow channels.
- **Versatility:** "**New Red**" can be conjugated to antibodies, nucleic acid probes, and other biomolecules, making it suitable for a wide range of applications in fixed tissue analysis.

## Applications

The enhanced properties of "**New Red**" make it highly suitable for a variety of applications, including:

- **Multiplex Immunofluorescence:** Enables the simultaneous detection of multiple protein targets in a single tissue section with minimal spectral overlap.
- **Low-Abundance Protein Detection:** Its high brightness allows for the visualization of proteins that are expressed at low levels.
- **Gene Expression Analysis:** In FISH applications, "**New Red**" provides the sensitivity needed to detect and localize specific RNA transcripts within the cellular context.
- **Co-localization Studies:** The sharp and bright signal of "**New Red**" facilitates precise co-localization analysis of different biomolecules.

## Data Presentation

### Photophysical Properties Comparison

Property	New Red	Conventional Red Dyes (e.g., TRITC)
Excitation Maximum	~650 nm	~550 nm
Emission Maximum	~670 nm	~575 nm
Quantum Yield	~30%	1-5%
Photostability	High	Moderate to Low
Susceptibility to Autofluorescence	Low	High

## Experimental Protocols

### I. Immunofluorescence (IF) Staining of FFPE Tissue Sections with "New Red"

This protocol provides a general guideline for immunofluorescent staining of FFPE tissue sections using "New Red" conjugated secondary antibodies. Optimization may be required for specific tissues and primary antibodies.

Materials:

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Wash Buffer (PBS with 0.1% Tween-20)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Primary Antibody (specific to the target antigen)

- **"New Red"** conjugated Secondary Antibody
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium
- (Optional) Autofluorescence Quenching Kit (e.g., TrueVIEW™)

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in Xylene: 2 x 5 minutes.
  - Immerse in 100% Ethanol: 2 x 3 minutes.
  - Immerse in 95% Ethanol: 1 x 3 minutes.
  - Immerse in 70% Ethanol: 1 x 3 minutes.
  - Rinse with deionized water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by incubating slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
  - Rinse with deionized water and then with Wash Buffer.
- (Optional) Autofluorescence Quenching:
  - If high autofluorescence is expected, treat the sections with a commercial autofluorescence quenching reagent according to the manufacturer's instructions. Alternatively, treat with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes, followed by extensive washing.
- Blocking:

- Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
  - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Washing:
  - Wash slides with Wash Buffer: 3 x 5 minutes.
- Secondary Antibody Incubation:
  - Dilute the "**New Red**" conjugated secondary antibody in Blocking Buffer.
  - Incubate sections with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Washing:
  - Wash slides with Wash Buffer: 3 x 5 minutes, protected from light.
- Counterstaining:
  - Incubate sections with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
  - Rinse briefly with Wash Buffer.
- Mounting:
  - Mount coverslips using an antifade mounting medium.
  - Seal the edges of the coverslip with nail polish.
- Imaging:

- Visualize the staining using a fluorescence microscope with appropriate filter sets for "**New Red**" and the counterstain.

## II. Fluorescence In Situ Hybridization (FISH) with "**New Red**" Labeled Probes

This protocol outlines the use of "**New Red**" labeled oligonucleotide probes for the detection of RNA in FFPE tissue sections.

Materials:

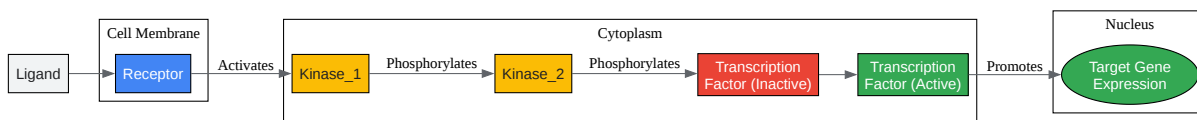
- FFPE tissue sections on charged slides
- Deparaffinization and rehydration reagents (as in IF protocol)
- Proteinase K
- Hybridization Buffer
- "**New Red**" labeled FISH probes
- Wash Buffers (e.g., SSC buffers of varying concentrations)
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

Procedure:

- Deparaffinization and Rehydration:
  - Follow the same procedure as in the IF protocol.
- Permeabilization:
  - Incubate sections with Proteinase K at 37°C for 10-15 minutes. The concentration and incubation time should be optimized for the tissue type.

- Wash with PBS.
- Hybridization:
  - Apply the "**New Red**" labeled FISH probes diluted in Hybridization Buffer to the tissue section.
  - Cover with a coverslip and seal to prevent evaporation.
  - Denature the probe and target RNA by heating at 75-80°C for 5-10 minutes.
  - Hybridize overnight at 37°C in a humidified chamber.
- Post-Hybridization Washes:
  - Carefully remove the coverslip.
  - Perform stringent washes with pre-warmed wash buffers (e.g., 0.5x SSC) to remove non-specifically bound probes.
- Counterstaining and Mounting:
  - Follow the same procedure as in the IF protocol.
- Imaging:
  - Visualize the FISH signal using a fluorescence microscope.

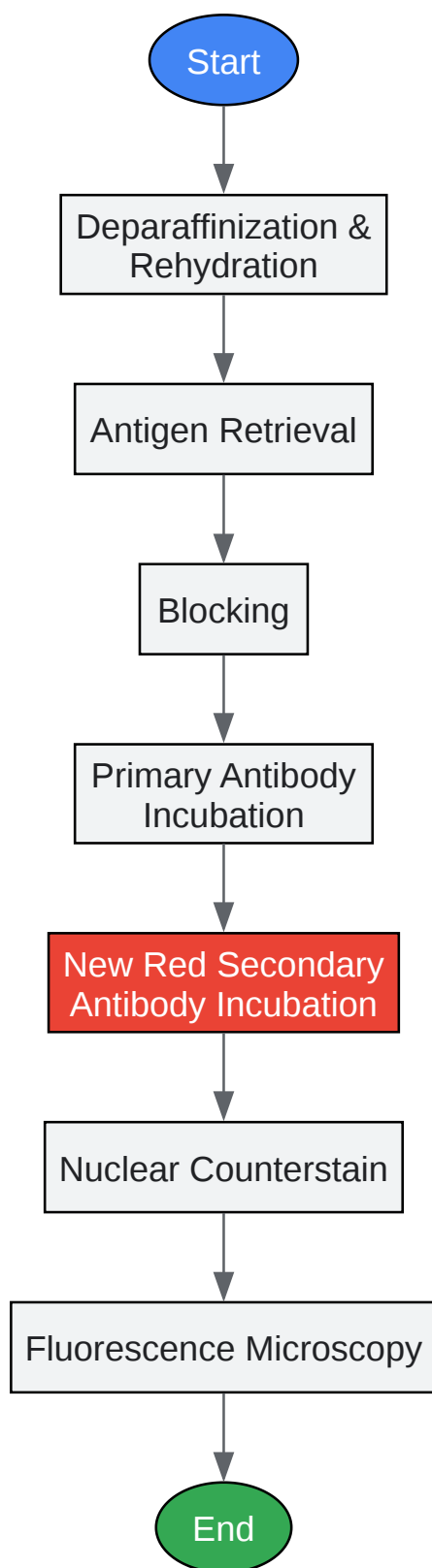
## Visualizations



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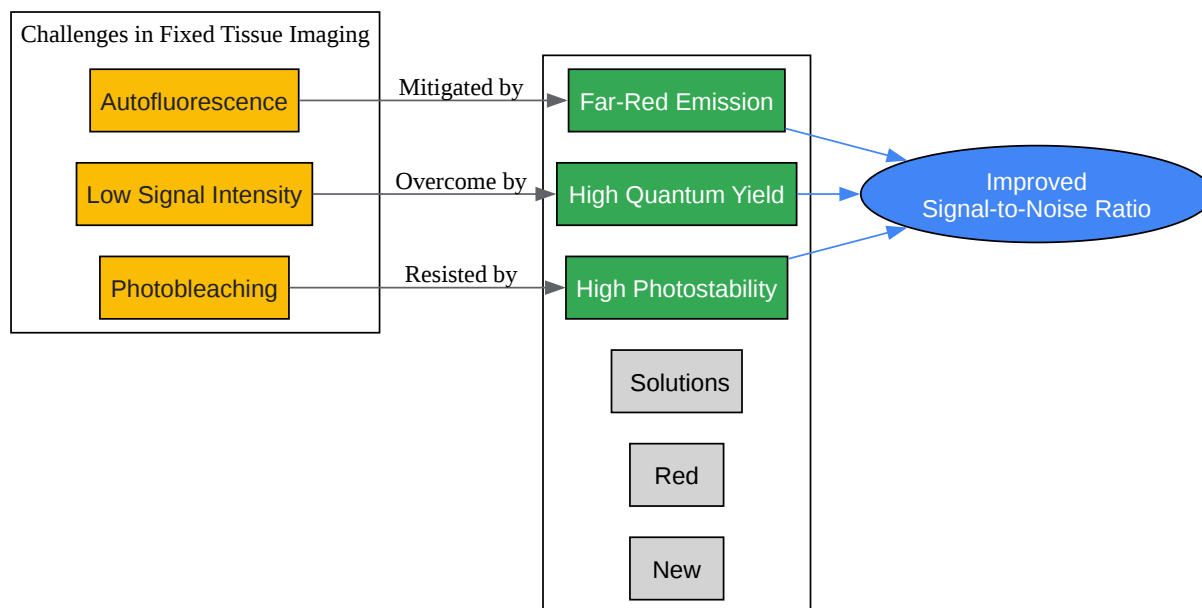
Caption: A generic signaling pathway that can be investigated using "**New Red**" to detect key protein components.





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Caption: The experimental workflow for immunofluorescence staining of fixed tissues using "New Red".



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Caption: The logical relationship between challenges in fixed tissue imaging and the solutions provided by "New Red".

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## References

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